molecular formula C8H6Cl2F2 B1410901 2,4-Dichloro-6-methylbenzodifluoride CAS No. 1807182-87-1

2,4-Dichloro-6-methylbenzodifluoride

Cat. No.: B1410901
CAS No.: 1807182-87-1
M. Wt: 211.03 g/mol
InChI Key: HBPNRFMFJUSPPL-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylbenzodifluoride is an organic compound with the molecular formula C8H6Cl2F2. It is a derivative of benzene, where two chlorine atoms and one methyl group are substituted at the 2,4, and 6 positions, respectively, along with two fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methylbenzodifluoride typically involves the chlorination and fluorination of methylbenzene derivatives. One common method includes the reaction of 2,4-dichlorotoluene with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylbenzodifluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2,4-dihydroxy-6-methylbenzodifluoride, while oxidation can produce 2,4-dichloro-6-methylbenzoic acid .

Scientific Research Applications

2,4-Dichloro-6-methylbenzodifluoride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylbenzodifluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-methylbenzodifluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

1,5-dichloro-2-(difluoromethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPNRFMFJUSPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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